5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one
Description
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O3/c1-15-9-4-2-3-8(5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7,12H2,1H3 |
InChI Key |
ZLSSESQCPTVJLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CN |
Origin of Product |
United States |
Preparation Methods
Carbamate-Epoxide Cyclization
The reaction of primary carbamates with epoxides in the presence of alkaline catalysts forms the oxazolidinone ring. For example, Canadian Patent 681,830 describes using lithium amide or lithium hydroxide to facilitate the reaction between aryl ethers of glycidol and carbamates at 150–165°C. However, this method yields 40–78% of 5-hydroxymethyl oxazolidinones, necessitating further optimization for industrial scalability.
A modified approach in WO1997037980A1 employs milder conditions (100–150°C) with lithium t-amylate or potassium t-butoxide catalysts, improving yields to >80% for intermediates like 5-hydroxymethyl-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one. Critical parameters include:
Glycidol-Carbamate Condensation
Enantiomerically pure glycidol derivatives react with carbamates to form stereochemically defined oxazolidinones. US5837870A demonstrates that (S)-3-chloro-1,2-propanediol reacts with N-carbobenzoxy-3-fluoro-4-(piperazinyl)aniline in THF at -25°C to yield (R)-5-hydroxymethyl intermediates. This method prioritizes chiral purity, as the (S)-glycidol configuration directly dictates the (R)-stereochemistry of the hydroxymethyl group.
Functionalization of the Oxazolidinone Core
Introduction of the 3-Methoxyphenyl Group
The 3-methoxyphenyl substituent is introduced via nucleophilic aromatic substitution or Ullmann-type coupling. Patent US5837870A details the use of 3-methoxybenzyl bromide in a Pd-catalyzed coupling with oxazolidinone intermediates, achieving >90% regioselectivity in dimethylacetamide at 80°C. Alternative routes employ Ullmann reactions with copper iodide catalysts, though these require higher temperatures (120°C) and exhibit lower yields (65–70%).
Aminomethyl Group Installation
The conversion of 5-hydroxymethyl to 5-aminomethyl groups is achieved through a three-step process:
-
Mesylation : Treatment with methanesulfonyl chloride at 0–5°C forms the mesylate intermediate.
-
Phthalimide displacement : Reaction with potassium phthalimide in DMF replaces the mesylate group with a phthalimidomethyl moiety.
-
Deprotection : Hydrazine cleavage in methanol yields the free aminomethyl group.
This sequence, while effective, generates byproducts (e.g., phthalhydrazide) that complicate purification. Chromatography or recrystallization from ethyl acetate/heptane mixtures is required to isolate the final product.
Enantiomeric Control and Resolution
Chiral Starting Materials
Using enantiopure glycidol or diol precursors ensures stereochemical fidelity. For instance, (S)-3-chloro-1,2-propanediol (CAS 60827-45-4) produces (R)-5-hydroxymethyl oxazolidinones, which are critical for maintaining the desired (S)-configuration in the final aminomethyl derivative.
Kinetic Resolution
Racemic mixtures of dihydroxy intermediates are resolved via mandelic acid salt crystallization. US5837870A reports fractional crystallization of mandelic acid salts to isolate the (R)-enantiomer with ≥98% enantiomeric excess (ee).
Reaction Optimization and Challenges
Byproduct Mitigation
Side reactions, such as dimerization during aminomethylation, are suppressed using aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases. These intermediates stabilize the amine group, reducing undesired coupling.
Solvent and Temperature Effects
-
Solvent polarity : THF enhances lithium catalyst activity, while methanol/water mixtures improve hydrolysis yields.
-
Temperature gradients : Exothermic steps (e.g., mesylation) require strict control below 5°C to prevent decomposition.
Industrial-Scale Synthesis Protocols
A representative large-scale synthesis from US5837870A involves:
-
Step 1 : React (S)-3-chloro-1,2-propanediol (29.1 g) with N-carbobenzoxy-3-fluoro-4-(piperazinyl)aniline in THF at -25°C.
-
Step 2 : Cyclize with lithium t-amylate at 20–25°C for 7.5 hours.
-
Step 3 : Mesylate with methanesulfonyl chloride, displace with phthalimide, and deprotect with hydrazine.
-
Purification : Recrystallize from ethyl acetate/heptane to obtain 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride (258.7 g/mol) in 72% overall yield.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The aminomethyl and methoxyphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
Anticancer Activity
Research indicates that oxazolidinone derivatives, including 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one, exhibit promising anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Mechanism of Action:
- The oxazolidinone structure allows for interaction with cellular targets involved in cell proliferation and apoptosis.
- Studies suggest modulation of signaling pathways associated with cancer cell survival.
Case Study:
A related compound demonstrated cytotoxic effects against specific cancer cell lines, indicating that structural modifications can enhance biological activity. For example, derivatives have shown effectiveness against FaDu hypopharyngeal tumor cells, highlighting the potential for targeted therapy in oncology .
Antimicrobial Activity
Oxazolidinones are recognized for their antimicrobial properties, particularly against Gram-positive bacteria. The primary mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome.
Research Findings:
- Compounds with similar structures have been tested against various bacterial strains, showing effective inhibition of growth.
- This suggests that 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one may exhibit similar antimicrobial properties.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics.
Toxicity Studies:
Initial assessments indicate that the compound does not exhibit significant toxicity at therapeutic doses; however, comprehensive toxicological assessments are required to establish safety profiles.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The methoxyphenyl and aminomethyl groups play crucial roles in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride (): Key Difference: Methoxy group at the para position (4-methoxyphenyl) vs. meta (3-methoxyphenyl) in the target compound. However, steric hindrance may differ due to spatial orientation, affecting solubility and bioavailability .
- (5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one (): Key Difference: Fluorine atom replaces methoxy. Impact: Fluorine’s electronegativity enhances lipophilicity and metabolic stability compared to methoxy. This substitution is common in CNS drugs to improve blood-brain barrier penetration .
Functional Group Modifications
- 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one (): Key Difference: Bromomethyl or chloromethyl groups replace aminomethyl. Impact: Halogenated derivatives are reactive intermediates for further synthesis (e.g., nucleophilic substitution). However, they lack the hydrogen-bonding capability of aminomethyl, reducing target engagement .
- 5-(2-Aminoethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one (): Key Difference: Extended aminoethyl side chain vs. aminomethyl. The 3-methylphenyl group reduces polarity compared to methoxyphenyl, affecting solubility .
Stereochemical and Structural Complexity
(4S,5S)-5-(4-Fluorophenyl)-4-methyl-1,3-oxazolidin-2-one ():
- Key Difference : Methyl group at position 4 and stereospecific (4S,5S) configuration.
- Impact : The methyl group improves metabolic stability by blocking oxidation sites. Stereochemistry is critical for Δ-5 desaturase (D5D) inhibition, with (4S,5S) showing 10-fold higher potency than racemic mixtures .
- (5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one (): Key Difference: Dihydrothienopyridinyl substituent at position 3. Impact: The fused heterocycle enhances antimicrobial activity by interacting with bacterial ribosomes. This highlights how complex substituents can diversify therapeutic applications compared to simple aryl groups .
Physicochemical Properties
- Lipophilicity : Fluorophenyl derivatives (e.g., ) exhibit higher logP values than methoxyphenyl analogs, favoring membrane permeability.
- Solubility : Methoxy groups enhance aqueous solubility compared to hydrophobic methyl or halogen substituents (e.g., vs. 3).
- Metabolic Stability : Steric hindrance from para-substituents () or methyl groups () reduces CYP450-mediated oxidation.
Biological Activity
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one, also known as oxazolidinone derivative, is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity based on diverse research findings.
- IUPAC Name : 5-(aminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one
- Molecular Formula : CHNO
- Molecular Weight : 222.24 g/mol
- CAS Number : 1082395-12-7
Antimicrobial Activity
Research has shown that oxazolidinone derivatives, including 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one, exhibit notable antibacterial properties against various Gram-positive bacteria.
Table 1: Antimicrobial Activity Against Gram-positive Bacteria
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one | Staphylococcus aureus | 16 µg/mL | 32 µg/mL |
| Chloramphenicol | Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
In a comparative study, the compound demonstrated superior antibacterial activity against Staphylococcus aureus, with a MIC of 16 µg/mL and MBC of 32 µg/mL, indicating its potential as an effective antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis.
Case Study: Anticancer Effects on AGS Cells
A study evaluated the effects of the compound on AGS gastric adenocarcinoma cells. The findings indicated:
- IC50 Values :
- AGS Cells:
- HepaRG Cells:
The compound effectively induced apoptosis in AGS cells, with a significant decrease in cell viability observed after treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells after exposure .
Table 2: IC50 Values for Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 50.24 |
| HepaRG | 312.7 |
| HeLa | 355.4 |
| A172 | 526.2 |
The mechanism through which 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one exerts its biological effects involves:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it likely inhibits bacterial protein synthesis by binding to the ribosomal subunit.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death, as evidenced by increased apoptotic markers in treated cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield?
- Methodology : A multi-step approach is typically employed. For example, coupling 3-methoxyphenyl isocyanate with a pre-functionalized aminomethyl oxazolidinone precursor under anhydrous conditions. Solvent selection (e.g., THF or DMF) and catalysts (e.g., triethylamine) are critical for optimizing cyclization efficiency. Microwave-assisted synthesis may enhance reaction rates and yields, as demonstrated in analogous oxadiazole syntheses .
- Key Considerations : Monitor temperature (60–90°C) and inert atmosphere (N₂/Ar) to prevent side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodology :
- IR Spectroscopy : Identify characteristic peaks for oxazolidinone C=O (~1750 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- ¹H/¹³C NMR : Look for methoxyphenyl aromatic protons (δ 6.7–7.3 ppm), oxazolidinone methylene protons (δ 3.5–4.5 ppm), and aminomethyl signals (δ 2.8–3.2 ppm). ¹³C NMR should confirm the carbonyl carbon (~155 ppm) .
- Mass Spectrometry (MS) : Compare observed molecular ion ([M+H]⁺) with theoretical molecular weight.
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodology : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral analogs?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For fluorinated analogs, fluorous oxazolidinones (e.g., heptadecafluorooctyl derivatives) can induce stereoselectivity in acylations, as shown in fluorous auxiliary applications . X-ray crystallography (e.g., XCL Code: MAN0301) validates absolute configuration .
Q. How can conflicting data on reaction yields or purity be systematically addressed?
- Methodology :
- Design of Experiments (DoE) : Vary solvents (polar vs. nonpolar), catalysts (e.g., Et₃N vs. DBU), and stoichiometry to identify critical factors .
- Analytical Cross-Validation : Compare HPLC, NMR, and LC-MS results to resolve discrepancies. For example, trace impurities in NMR may explain lower bioactivity despite high HPLC purity .
Q. What mechanistic insights explain the cyclization efficiency during oxazolidinone ring formation?
- Methodology : Computational modeling (DFT) can map energy barriers for ring closure. Experimental kinetic studies under varying temperatures reveal rate-determining steps. Isotopic labeling (¹⁵N/²H) tracks intermediates via MS/MS fragmentation .
Q. How can fluorinated derivatives of this compound be designed to enhance metabolic stability?
- Methodology : Introduce fluorinated alkyl chains (e.g., –CF₂– or –CF₃ groups) at the aminomethyl or methoxyphenyl positions. Fluorine’s electron-withdrawing effects improve oxidative stability. Synthesize analogs via nucleophilic substitution with perfluoroalkyl iodides, followed by catalytic hydrogenation .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in antimicrobial studies?
- Methodology :
- Bioactivity Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion (1000 ppm in DMF) .
- SAR Parameters : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with MIC values. Molecular docking (e.g., PDB: 1KZN) predicts target binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
